molecular formula C27H23BrN4O4S B11638573 6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11638573
M. Wt: 579.5 g/mol
InChI Key: SXQFJOSLXQCDNR-UHFFFAOYSA-N
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Description

6-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenyl, carbamoyl, cyano, furan, methoxyphenyl, and dihydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the bromophenyl carbamoyl intermediate: This involves the reaction of 3-bromophenyl isocyanate with an appropriate amine to form the carbamoyl derivative.

    Synthesis of the dihydropyridine core: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling of intermediates: The bromophenyl carbamoyl intermediate is then coupled with the dihydropyridine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the furan and cyano groups: This step involves the reaction of the coupled intermediate with furan-2-carbaldehyde and a cyano group donor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The presence of the cyano and carbamoyl groups may also contribute to its biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Nicardipine: Another dihydropyridine derivative with similar calcium channel blocking activity.

Uniqueness

6-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of multiple functional groups that can interact with various biological targets, potentially leading to a broader range of biological activities compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C27H23BrN4O4S

Molecular Weight

579.5 g/mol

IUPAC Name

6-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H23BrN4O4S/c1-16-24(26(34)32-20-9-3-4-10-21(20)35-2)25(22-11-6-12-36-22)19(14-29)27(30-16)37-15-23(33)31-18-8-5-7-17(28)13-18/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

SXQFJOSLXQCDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Br)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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